

Flosequinan as a Phosphodiesterase III Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: *Flosequinan*

Cat. No.: B1672846

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Abstract

Flosequinan is a quinolone derivative that was developed as a vasodilator for the treatment of chronic heart failure. Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, **flosequinan** leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells. This results in both positive inotropic effects on the heart and vasodilation of peripheral arteries and veins. Despite initial promising results in improving hemodynamic parameters and exercise tolerance in patients with heart failure, the large-scale clinical trial, PROFILE, revealed an increase in mortality associated with long-term **flosequinan** treatment, leading to its withdrawal from the market. This guide provides a detailed technical overview of **flosequinan**'s pharmacology, mechanism of action, pharmacokinetics, and the key experimental findings that defined its clinical trajectory.

Chemical and Physical Properties

Flosequinan is a novel quinolone derivative with the chemical name 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone.

Property	Value
CAS Number	76568-02-0
Molecular Formula	C ₁₁ H ₁₀ FNO ₂ S
Molecular Weight	239.27 g/mol
Appearance	Crystals
Melting Point	226-228 °C
Synonyms	BTS 49465, Manoplax

Mechanism of Action: Phosphodiesterase III Inhibition

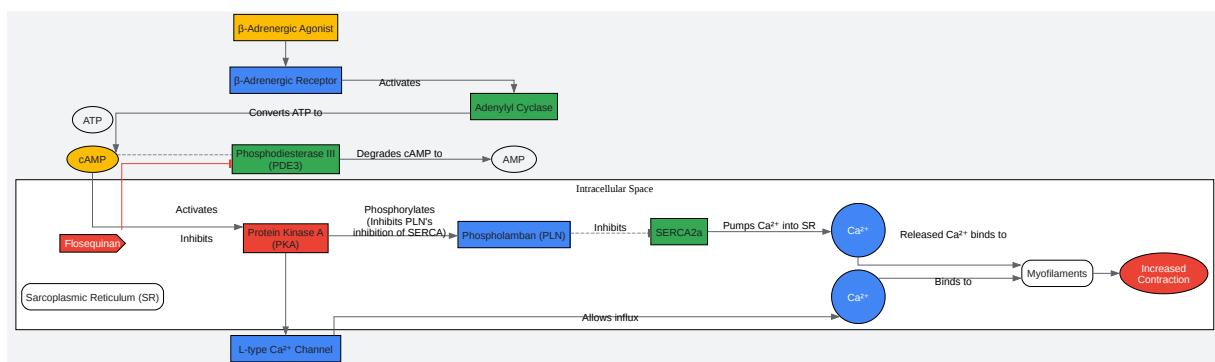
Flosequinan's primary pharmacological effect is mediated through the selective inhibition of the phosphodiesterase III (PDE3) enzyme. PDE3 is a key regulator of intracellular signaling pathways by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).

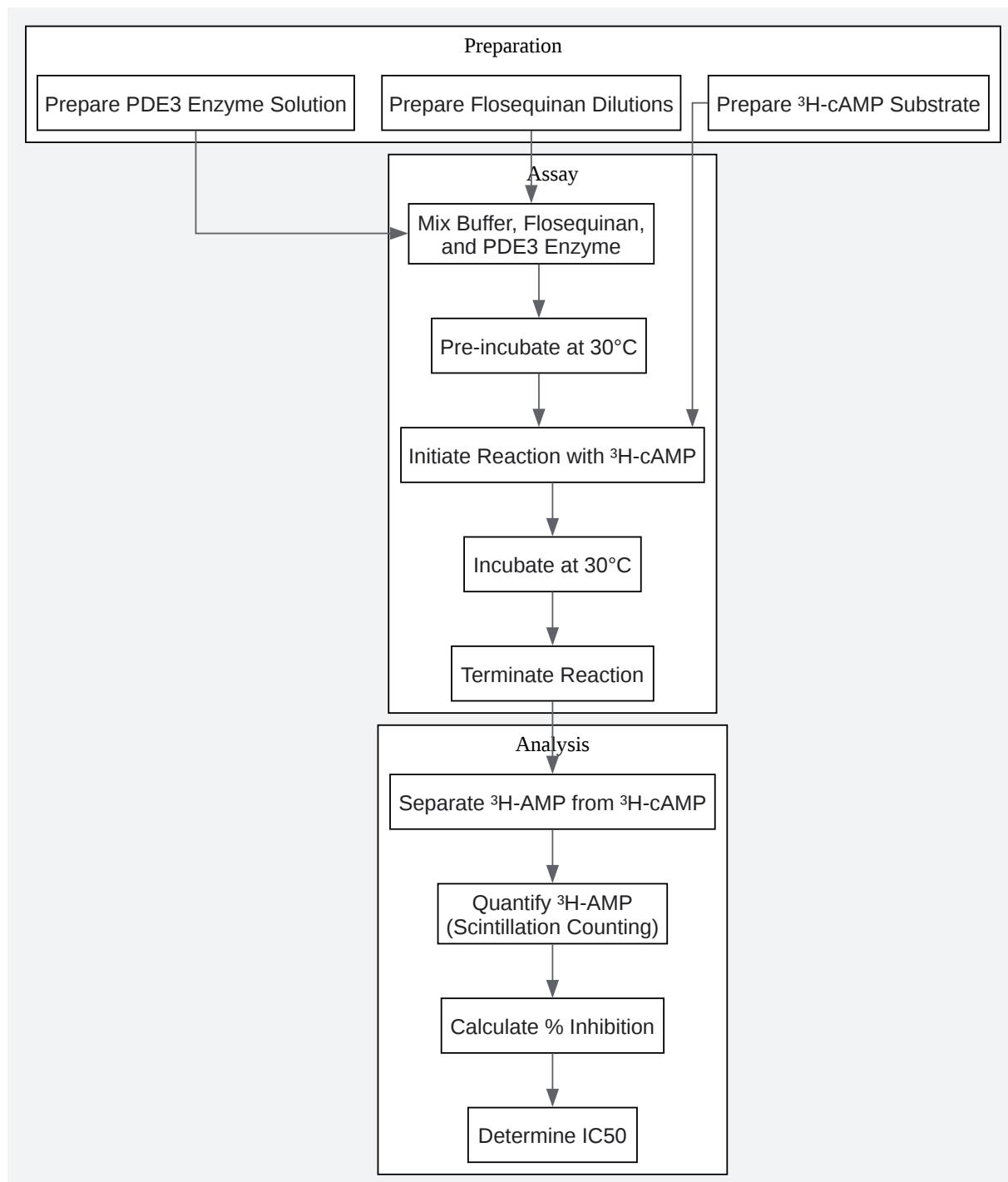
The PDE3 Signaling Pathway in Cardiomyocytes

In cardiac muscle cells, β -adrenergic stimulation activates adenylyl cyclase, which in turn increases the production of cAMP from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contractility and relaxation. PDE3 terminates this signaling cascade by degrading cAMP to AMP. By inhibiting PDE3, **flosequinan** prevents the breakdown of cAMP, leading to its accumulation.^{[1][2]} This sustained elevation of cAMP levels enhances PKA activity, resulting in:

- Increased calcium influx: PKA phosphorylates L-type calcium channels, leading to increased calcium entry into the cell during an action potential.
- Enhanced calcium release from the sarcoplasmic reticulum: PKA phosphorylates phospholamban, which relieves its inhibition of the sarcoplasmic reticulum Ca^{2+} -ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and greater subsequent release.

- Increased contractility (Positive Inotropy): The overall increase in intracellular calcium availability enhances the binding of calcium to troponin C, leading to a stronger myocardial contraction.[3][4]





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